2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS No.:
Cat. No.: VC20184424
Molecular Formula: C21H19N5O
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N5O |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 2-amino-N-benzyl-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
| Standard InChI | InChI=1S/C21H19N5O/c1-2-12-26-19(22)17(21(27)23-13-14-8-4-3-5-9-14)18-20(26)25-16-11-7-6-10-15(16)24-18/h2-11H,1,12-13,22H2,(H,23,27) |
| Standard InChI Key | FMZKYSGDNTXPPP-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CC=C4)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-Amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (molecular formula: ) has a molecular weight of 357.4 g/mol. Its IUPAC name, 2-amino-N-benzyl-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide, reflects the arrangement of its functional groups:
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A pyrroloquinoxaline core with amino and carboxamide substituents at positions 2 and 3.
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A benzyl group attached to the carboxamide nitrogen.
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A propenyl (allyl) group at position 1 of the pyrrolo ring.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 2-amino-N-benzyl-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
| Canonical SMILES | C=CCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CC=C4)N |
| InChIKey | FMZKYSGDNTXPPP-UHFFFAOYSA-N |
| PubChem CID | 1918573 |
The compound’s three-dimensional conformation, influenced by the propenyl group’s steric effects and the planar quinoxaline ring, likely enhances its binding affinity to biological targets.
Synthesis and Optimization
Synthetic Pathways
The synthesis of pyrroloquinoxaline derivatives typically involves multi-step reactions, as outlined in the available literature:
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Core Formation: Condensation of quinoxaline precursors with pyrrole derivatives under acidic conditions.
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Functionalization:
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Acylation: Activation of the carboxylic acid group using phosphorus oxychloride () in dimethylformamide (DMF).
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Allylation: Introduction of the propenyl group via nucleophilic substitution or palladium-catalyzed coupling.
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Benzylation: Attachment of the benzyl group to the carboxamide nitrogen using benzyl bromide or similar reagents.
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Purification: Recrystallization from ethanol or chromatography on silica gel to achieve >95% purity.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Acylation | , DMF, 0–5°C | Slow addition of reagents to control exothermy |
| Allylation | Allyl bromide, , acetone | Use of anhydrous conditions to prevent hydrolysis |
| Benzylation | Benzyl bromide, DIPEA, DCM | Excess benzyl bromide to drive reaction completion |
Analytical Characterization
Post-synthesis validation employs:
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HPLC: To confirm purity (>98% in optimized batches).
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NMR Spectroscopy: and NMR verify substituent positions and stereochemistry.
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Mass Spectrometry: High-resolution MS confirms molecular ion peaks matching the theoretical mass.
Mechanism of Action and Biological Activity
Kinase Inhibition
The compound exhibits inhibitory activity against protein kinases by competing with ATP for binding at the kinase domain. This mechanism disrupts phosphorylation-dependent signaling pathways, making it a candidate for oncology applications. Key features contributing to its activity include:
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Hydrogen Bonding: The carboxamide and amino groups form critical interactions with kinase hinge regions.
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Hydrophobic Interactions: The benzyl and quinoxaline moieties occupy hydrophobic pockets adjacent to the ATP-binding site.
Selectivity and Potency
While specific IC values remain undisclosed in public literature, structural analogs demonstrate nanomolar activity against kinases such as EGFR and VEGFR2. The propenyl group may enhance membrane permeability, as seen in allyl-substituted kinase inhibitors.
Research Challenges and Future Directions
Pharmacokinetic Optimization
Current limitations include:
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Metabolic Stability: Propenyl groups are prone to oxidative metabolism, necessitating prodrug strategies.
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Solubility: The LogP value (~3.5) indicates moderate hydrophobicity, requiring formulation enhancements.
Target Validation
Ongoing studies aim to identify off-target effects using kinome-wide profiling. Computational docking studies predict affinity for CDK2 and JAK3, warranting experimental validation.
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